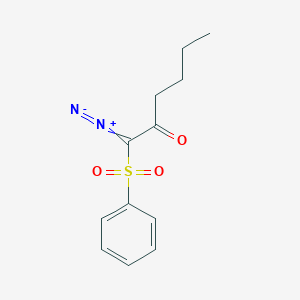
1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate is an organosulfur compound that features a benzenesulfonyl group attached to a diazonium ion. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate typically involves the reaction of benzenesulfonyl chloride with a diazonium salt. One common method is the reaction of benzenesulfonyl chloride with sodium nitrite in the presence of hydrochloric acid, which forms the diazonium salt. This intermediate then reacts with an appropriate alkene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles such as halides, hydroxides, and amines.
Common Reagents and Conditions
Oxidation: Mild oxidants like iodosobenzene (PhIO) are often used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium halides or amines under mild conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is harnessed in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the diazonium group.
Benzenesulfonyl chloride: Precursor to 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate, used in similar reactions.
Sulfanilic acid: Contains a sulfonamide group instead of a diazonium group
Uniqueness
This compound is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of compounds that are not easily accessible through other routes .
Propriétés
Numéro CAS |
113093-55-3 |
|---|---|
Formule moléculaire |
C12H14N2O3S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-1-diazohexan-2-one |
InChI |
InChI=1S/C12H14N2O3S/c1-2-3-9-11(15)12(14-13)18(16,17)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clé InChI |
XTPBRGGEEZIOPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
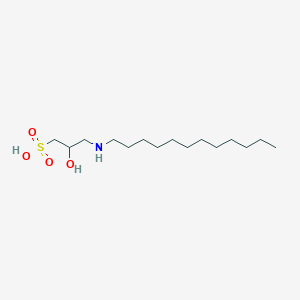
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
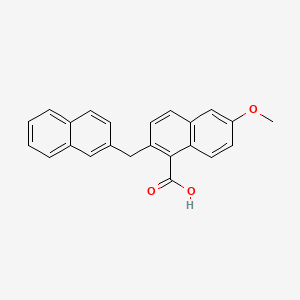
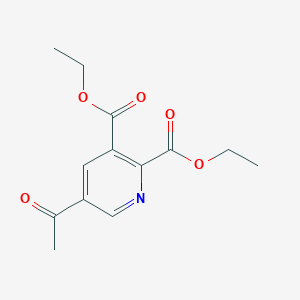
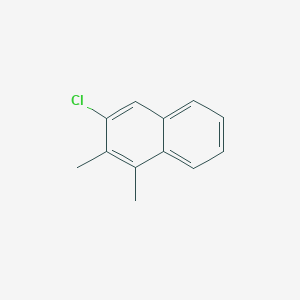
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
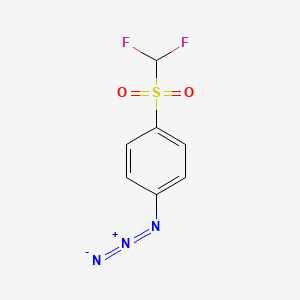

![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)


![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
